3-Ethynylbenzenesulfonamide
Overview
Description
3-Ethynylbenzenesulfonamide is a chemical compound with the molecular formula C8H7NO2S . It has a molecular weight of 181.22 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Ethynylbenzenesulfonamide is1S/C8H7NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H,(H2,9,10,11)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
3-Ethynylbenzenesulfonamide is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Generation of Benzosultams
Application : Synthesis of Benzosultams via Photo-initiated TrifluoromethylationDescription : 2-Ethynylbenzenesulfonamides have been employed in a photo-initiated trifluoromethylation process under visible light irradiation. Togni's reagent, in the presence of a photocatalyst, reacts with these sulfonamides to yield 3-(2,2,2-trifluoroethylidene)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides. This transformation, facilitated by subsequent C–N bond formation, efficiently produces benzosultams at room temperature, showcasing a novel method for synthesizing this compound class (Xiang et al., 2016).
Diverse 3-Sulfonated Benzosultams Synthesis
Application : Synthesis of Diverse 3-Sulfonated BenzosultamsDescription : A three-component reaction involving 2-ethynylbenzenesulfonamides, DABCO-bis(sulfur dioxide), and aryldiazonium tetrafluoroborates has been developed to synthesize diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides. This approach, relying on the in situ generation of arylsulfonyl radicals and subsequent single electron transfer, produces sulfonated benzosultams with moderate to good yields. DABCO plays a crucial role in this process, acting both as a carrier for single electron transfer and as a base for promoting C–N bond formation (Zhou et al., 2017).
Synthesis of 1,2,3-Triazoles with Benzenesulfonamide Functional Group
Application : Synthesis of 1,2,3-Triazoles with Benzenesulfonamide Functional GroupDescription : A series of 1,2,3-triazoles featuring a benzenesulfonamide functional group were synthesized through a 1,3-dipolar cycloaddition reaction. This reaction involved 4-ethynylbenzenesulfonamides and organic azides, catalyzed by the CuI-sodium ascorbate system. The resultant compounds were characterized using NMR and elemental analysis, marking a new addition to the chemical repertoire of sulfonamide-functionalized heterocycles (Chun-xiang, 2011).
Safety And Hazards
The safety information for 3-Ethynylbenzenesulfonamide indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-ethynylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWFHNQCHZZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylbenzenesulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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